Aminogenistein

Overview

Description

Aminogenistein is a compound that inhibits the Protein-Tyrosine Kinase Activity of p56lck .

Synthesis Analysis

A study has shown that thirty-one novel genistein amino acid ester derivatives were synthesized and evaluated for their anti-proliferative activities against HUVEC cells and five cancer cells lines (HCT-116, HeLa, HepG-2, MCF-7, MGC-803) . Another study mentioned that eight genistein analogues have been successfully synthesized with Suzuki-Miyaura coupling reaction as a key step .

Molecular Structure Analysis

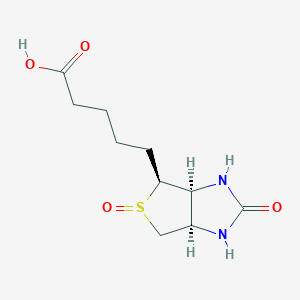

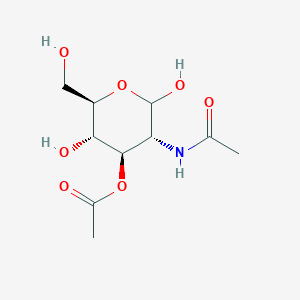

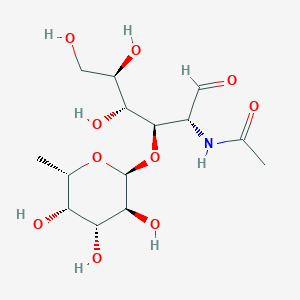

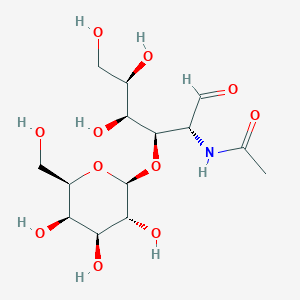

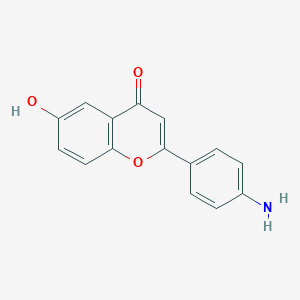

The molecular formula of Aminogenistein is C15H11NO3 . It contains total 32 bond(s); 21 non-H bond(s), 14 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 1 primary amine(s) (aromatic), 1 aromatic hydroxyl(s) .

Scientific Research Applications

Biosensing Applications

Aminogenistein has potential applications in biosensing due to its interaction with biological molecules. It can be used in the development of biosensors that detect specific enzymes or substrates. For instance, Aminogenistein-modified electrodes could provide a platform for the electrochemical detection of proteins or nucleic acids, contributing to rapid diagnostics and environmental monitoring .

Medical Therapeutics

In the medical field, Aminogenistein could be explored as a therapeutic agent. Its structural properties might allow it to interact with cellular receptors or enzymes, potentially leading to the development of new drugs for treating diseases such as cancer or neurodegenerative disorders .

Biotechnology

Aminogenistein may have applications in biotechnology, particularly in protein engineering and enzyme inhibition. It could be used to design inhibitors that target specific enzymes involved in disease pathways, aiding in the development of novel biotechnological tools and treatments .

Environmental Monitoring

The compound’s reactivity with various environmental pollutants could make Aminogenistein useful in environmental monitoring. It could be incorporated into sensors that detect contaminants in water or soil, helping to maintain ecological balance and public health .

Industrial Processes

In industrial settings, Aminogenistein could be utilized to catalyze specific reactions. Its properties might make it suitable for use in the synthesis of polymers or other materials that require precise chemical modifications .

Agriculture

Aminogenistein might find applications in agriculture, such as enhancing crop resistance to diseases or environmental stress. It could also play a role in improving soil fertility by influencing nutrient uptake in plants .

Material Science

The structural attributes of Aminogenistein could be beneficial in material science. It might be used to create novel materials with specific optical or electrical properties, contributing to advancements in electronics and nanotechnology .

Analytical Chemistry

Finally, Aminogenistein could be significant in analytical chemistry. It might be used in chromatography or spectrometry to aid in the separation and identification of complex mixtures, improving the accuracy and efficiency of chemical analysis .

Mechanism of Action

Target of Action

Aminogenistein primarily targets the protein-tyrosine kinase activity of p56lck . The p56lck is a member of the Src family of tyrosine kinases and plays a crucial role in T-cell development and activation .

Mode of Action

Aminogenistein interacts with its target, p56lck, by inhibiting its protein-tyrosine kinase activity . This inhibition disrupts the normal signaling pathways of the cell, leading to various downstream effects .

Biochemical Pathways

Given its inhibition of p56lck, it’s likely that it impacts the pathways associated with t-cell activation and development

Pharmacokinetics

Similar compounds like genistein have been shown to have low solubility . Co-amorphous systems incorporating amino acids have been synthesized to enhance the solubility of such compounds . This could potentially improve the bioavailability of Aminogenistein, but more research is needed to confirm this.

Result of Action

The inhibition of p56lck by Aminogenistein can lead to a disruption in T-cell development and activation . This could potentially have therapeutic implications in conditions where T-cell activity is implicated, such as autoimmune diseases or certain types of cancer .

properties

IUPAC Name |

2-(4-aminophenyl)-6-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQRUOMICVULNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157310 | |

| Record name | 4'-Amino-6-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminogenistein | |

CAS RN |

132018-32-7 | |

| Record name | 4'-Amino-6-hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132018327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Amino-6-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.